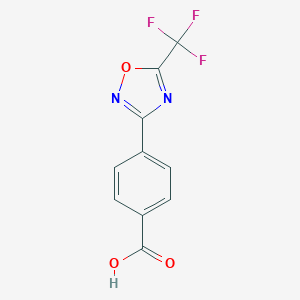

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLFPSEXHEXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440823 | |

| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340736-76-7 | |

| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is limited in publicly available scientific literature. The information presented herein is a comprehensive summary based on available data for the compound and closely related analogues. Methodologies and properties are, in part, derived from established general procedures for the synthesis and analysis of similar chemical entities.

Chemical Structure and Core Properties

This compound is a fluorinated heterocyclic compound featuring a central 1,2,4-oxadiazole ring linked to a benzoic acid moiety and a trifluoromethyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, leveraging the metabolic stability often conferred by the trifluoromethyl group and the coordinating capabilities of the carboxylic acid and oxadiazole nitrogen atoms.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₅F₃N₂O₃ | Calculated |

| Molecular Weight | 258.16 g/mol | Calculated |

| CAS Number | 340736-76-7 | Chemical Supplier Catalogs[1][2][3] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is expected. | Inferred from similar compounds |

| pKa | Not available | - |

Synthesis and Experimental Protocols

2.1. General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: first, the formation of the 1,2,4-oxadiazole ring system, followed by the oxidation of a methyl group to a carboxylic acid.

Caption: General Synthesis Workflow

2.2. Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (Precursor)

-

Amidoxime Formation: To a solution of 4-methylbenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Stir the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude N'-hydroxy-4-methylbenzimidamide is then purified by recrystallization.

-

Oxadiazole Ring Formation: Dissolve the purified amidoxime in a suitable solvent (e.g., pyridine or dichloromethane).

-

Cool the solution in an ice bath and slowly add trifluoroacetic anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

Step 2: Oxidation to this compound

-

Catalytic Oxidation: In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole precursor in glacial acetic acid.[4]

-

Add cobalt(II) acetate tetrahydrate and sodium bromide as catalysts.[4]

-

Heat the mixture to approximately 95 °C while bubbling a stream of air or oxygen through the solution.[4]

-

Monitor the reaction progress by TLC. The reaction may take several hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, is expected to precipitate from the solution.

-

Collect the solid product by filtration and wash with cold acetic acid and then water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Data (Predicted)

No specific spectral data has been published for this compound. However, based on its structure and data from analogous compounds, the following characteristic signals can be anticipated.[5]

Table 2: Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the benzoic acid ring would appear as doublets in the δ 7.5-8.5 ppm region. - The carboxylic acid proton would be a broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Signals for the aromatic carbons, the carboxylic acid carbon (~165-175 ppm), the trifluoromethyl carbon (a quartet), and the two distinct carbons of the oxadiazole ring. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group. |

| Mass Spec (HRMS) | - The calculated exact mass would be observed. [M-H]⁻ or [M+H]⁺ ions would be expected depending on the ionization mode. |

Biological Activity and Potential Applications

While no specific biological studies have been reported for this compound, the 1,2,4-oxadiazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Furthermore, trifluoromethylated compounds often exhibit enhanced metabolic stability and binding affinity.

Potential areas of interest for this compound could include:

-

Anticancer Activity: Many oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The trifluoromethyl group could enhance this activity.

-

Anti-inflammatory and Analgesic Properties: The oxadiazole ring is present in several anti-inflammatory and analgesic agents.

-

Enzyme Inhibition: The structural motifs suggest potential for inhibition of various enzymes, which would need to be determined through screening.

Signaling Pathways:

No specific signaling pathways have been elucidated for this compound. Research on structurally related oxadiazole-containing molecules has implicated various pathways depending on the overall structure and biological target. For example, some oxadiazole derivatives have been shown to induce apoptosis in cancer cells through modulation of caspase cascades or to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Further research is required to determine the mechanism of action for the title compound.

Logical Relationship for Biological Investigation:

Caption: Drug Discovery Workflow

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in drug discovery and materials science. While specific data is currently lacking, the structural features suggest that it may possess valuable biological activities. The synthetic route outlined, based on established methodologies for similar compounds, provides a viable starting point for its preparation and subsequent evaluation. Further research is warranted to fully characterize its physicochemical properties, biological activity, and potential therapeutic applications.

References

- 1. cenmed.com [cenmed.com]

- 2. 340736-76-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 95% 340736-76-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid CAS number 340736-76-7

An In-depth Technical Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound characterized by a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a trifluoromethyl group. The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. The presence of the trifluoromethyl (CF3) group can significantly influence properties such as lipophilicity, binding affinity, and metabolic stability. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

| Property | Data |

| CAS Number | 340736-76-7[1][2] |

| Molecular Formula | C₁₀H₅F₃N₂O₃ |

| Molecular Weight | 274.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O |

| Physical Form | Solid (Typical) |

| Purity | Commonly available at >95% |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The primary route involves the cyclization of an O-acylated amidoxime, which is formed from the reaction between an amidoxime and an acylating agent. For the target compound, a plausible synthetic pathway starts with 4-cyanobenzoic acid.

References

An In-depth Technical Guide on the Mechanism of Action of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Disclaimer: Publicly available scientific literature extensively documents the mechanism of action for Ataluren (PTC124), a compound with a high degree of structural similarity to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide infers the mechanism of action of the specified compound based on the well-established data for Ataluren.

Core Mechanism of Action: Ribosomal Read-through of Premature Termination Codons

The primary mechanism of action for compounds in this chemical class is the induction of ribosomal read-through of premature termination codons (PTCs), also known as nonsense mutations.[1] These mutations (UGA, UAG, and UAA) in the messenger RNA (mRNA) lead to the premature termination of protein synthesis, resulting in truncated, non-functional proteins. By interacting with the ribosome, these compounds enable the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC, allowing translation to continue to the normal stop codon and produce a full-length, functional protein.[1] This selective action does not appear to significantly affect the recognition of normal termination codons, thus preserving the fidelity of normal protein synthesis.

This therapeutic strategy is particularly relevant for genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD) and cystic fibrosis.[1]

Signaling Pathway and Molecular Interactions

The compound is believed to directly interact with the ribosomal machinery. It promotes the selection of near-cognate tRNAs at the premature stop codon, effectively overriding the termination signal. This process is distinct from the mechanism of other read-through agents like aminoglycosides.

Caption: Inferred mechanism of ribosomal read-through.

Quantitative Data Summary

The following table summarizes the in vitro activity of the structurally similar compound, Ataluren, in promoting the read-through of premature termination codons. It is important to note that the EC50 values for Ataluren can be influenced by the assay system, particularly due to its direct interaction with some reporter enzymes like firefly luciferase.

| Parameter | Value | Assay System | Target | Reference |

| Minimum Effective Concentration | 2.8–28 ng/mL | Luciferase Reporter Assay in HEK293 cells | Premature Termination Codons (UGA, UAG, UAA) | [2] |

| Concentration for Maximum Activity | ~852 ng/mL | Luciferase Reporter Assay in HEK293 cells | Premature Termination Codons (UGA, UAG, UAA) | [2] |

| In vitro EC50 | 10- to 30-fold higher than concentrations used in cell culture | PURE-LITE cell-free translation assay | Premature Termination Codons | [2][3] |

Experimental Protocols

This assay is a standard method to quantify the read-through efficiency of a compound in a cellular context.

Caption: Workflow for a dual-luciferase reporter assay.

Methodology:

-

Vector Construction: A dual-luciferase reporter vector is engineered. The primary reporter, Firefly luciferase, contains a premature termination codon (e.g., UGA) within its coding sequence. The second reporter, Renilla luciferase, serves as an internal control for transfection efficiency and cell viability.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then transiently transfected with the dual-luciferase reporter plasmid.

-

Compound Incubation: Post-transfection, the cells are incubated with various concentrations of the test compound for a defined period (typically 24-48 hours).

-

Cell Lysis: The cells are washed and then lysed to release the expressed luciferase enzymes.

-

Luminescence Measurement: The lysate is transferred to a luminometer plate.

-

First, the substrate for Firefly luciferase is added, and the luminescence is measured, which corresponds to the amount of read-through.

-

Next, a quenching reagent is added to stop the Firefly luciferase reaction, and simultaneously, the substrate for Renilla luciferase is introduced. The subsequent luminescence reading provides the internal control value.

-

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The percentage of read-through is calculated relative to a control construct without a premature termination codon.

The mdx mouse model, which has a nonsense mutation in the dystrophin gene, is a standard preclinical model to evaluate the in vivo efficacy of read-through agents.

Methodology:

-

Animal Model: mdx mice are used as the experimental model.

-

Compound Administration: The test compound is administered to the mice, typically via oral gavage or intraperitoneal injection, over a period of several weeks. Dosing regimens are designed to maintain target plasma concentrations.

-

Muscle Tissue Collection: At the end of the treatment period, muscle tissues (e.g., tibialis anterior, diaphragm) are harvested.

-

Dystrophin Expression Analysis:

-

Immunohistochemistry: Muscle sections are stained with antibodies against dystrophin to visualize its expression and localization at the sarcolemma.

-

Western Blot: Protein extracts from muscle tissue are analyzed by Western blot to quantify the amount of full-length dystrophin protein relative to a loading control.

-

-

Functional Assessment: Muscle function can be assessed through various methods, such as grip strength tests or in situ muscle physiology measurements.

The following is a generalized protocol based on clinical trials for Ataluren in nmDMD.

Methodology:

-

Patient Population: Ambulant male patients with a confirmed diagnosis of DMD resulting from a nonsense mutation in the dystrophin gene.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Treatment: Patients receive the investigational drug or a placebo, administered orally three times a day. Dosing is typically weight-based (e.g., 10 mg/kg morning, 10 mg/kg midday, 20 mg/kg evening).

-

Primary Endpoint: The primary measure of efficacy is often the change from baseline in the six-minute walk distance (6MWD) over a 48- or 72-week period.

-

Secondary Endpoints: These may include:

-

Timed function tests (e.g., time to stand from supine, time to climb four stairs).

-

Muscle strength and function assessments.

-

Pulmonary and cardiac function tests.

-

Biomarkers of muscle damage (e.g., creatine kinase levels).

-

-

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, and physical examinations throughout the study.

References

The Ascendant Trajectory of Trifluoromethyl Oxadiazoles in Therapeutic Innovation: A Technical Guide

For Immediate Release

[City, State] – The unique physicochemical properties of the trifluoromethyl group, combined with the versatile pharmacophore of the oxadiazole ring, have established trifluoromethyl oxadiazole compounds as a burgeoning class of molecules in medicinal chemistry. This technical guide offers an in-depth exploration of their diverse biological activities, presenting key quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway and workflow diagrams. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

A Versatile Scaffold with Broad-Spectrum Biological Activity

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the 1,3,4-oxadiazole or 1,2,4-oxadiazole core, a heterocyclic scaffold known for its wide range of pharmacological effects, the resulting compounds exhibit potent and varied biological activities. These activities span across antibacterial, anticancer, anti-inflammatory, and enzyme inhibition domains.[1][2][3][4][5]

Antibacterial Activity

A notable area of investigation for trifluoromethyl oxadiazole derivatives is their efficacy against plant bacterial pathogens. A series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives has demonstrated significant antibacterial activity against pathogens like Ralstonia solanacearum, Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo).[1][2][6]

Quantitative Antibacterial Activity Data

| Compound | Target Pathogen | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) |

| 6a | Ralstonia solanacearum | 26.2 | Thiodiazole copper | 97.2 |

| 6a | Xanthomonas axonopodis pv. citri (Xac) | 10.11 | Thiodiazole copper | 35.3 |

| 6q | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 | Bismerthiazol | 57.2 |

The half-maximal effective concentration (EC50) values highlight the superior potency of the synthesized compounds compared to commercial bactericides.[1][2][6]

Experimental Protocol: Synthesis of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives

The synthesis of these antibacterial agents involves a multi-step process, as outlined below.

Caption: Synthetic pathway for trifluoromethylpyridine 1,3,4-oxadiazole derivatives.

Anticancer and Antiproliferative Activity

Trifluoromethyl oxadiazole derivatives have emerged as promising candidates for cancer therapy. Their mechanisms often involve the inhibition of crucial cellular pathways. A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines has been synthesized and evaluated against a panel of human cancer cell lines, demonstrating significant growth inhibition.[3]

Quantitative Anticancer Activity Data

| Compound | Cell Line | % Growth Inhibition (at 10 μM) |

| 6h | NCI-H522 | 53.24 |

| 6h | K-562 | 47.22 |

| 6h | MOLT-4 | 43.87 |

| 6f | CCRF-CEM | 68.89 |

These compounds exhibited broad-spectrum anticancer activity across various cancer cell lines.[3]

Histone Deacetylase (HDAC) Inhibition

A particularly significant area of research is the development of trifluoromethyl oxadiazoles as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.[4][7][8][9][10] Specifically, difluoromethyl-1,3,4-oxadiazole (DFMO) and trifluoromethyl-1,2,4-oxadiazole (TFMO) derivatives have been identified as potent and selective HDAC inhibitors.[7][8][9][10][11]

Mechanism of HDAC6 Inhibition by DFMOs

Difluoromethyl-1,3,4-oxadiazoles act as mechanism-based, substrate-analog inhibitors of HDAC6. The proposed mechanism involves the HDAC6-catalyzed hydrolysis of the oxadiazole ring.[7][9][10]

Caption: Proposed mechanism of HDAC6 inhibition by difluoromethyl-1,3,4-oxadiazoles.

Quantitative HDAC Inhibition Data

| Compound | Target | IC50 (μM) |

| Trifluoromethyl-1,3,4-oxadiazole (17) | HDAC6 | 0.531 |

| Compound 2 (TFMO-containing benzamide) | HDAC4 | 0.02 |

These values demonstrate the potent and, in some cases, selective inhibition of HDAC isoforms by trifluoromethyl oxadiazole derivatives.[8][12]

Experimental Protocol: In Vitro Antibacterial Activity Assay

The in vitro antibacterial activity of the synthesized compounds was evaluated using the turbidimeter test.

Caption: Workflow for the in vitro antibacterial activity assay.

Anti-inflammatory Potential

The 1,3,4-oxadiazole nucleus is a known pharmacophore in the design of anti-inflammatory agents.[2][5] Flurbiprofen-based oxadiazole derivatives have been synthesized and shown to exhibit remarkable in vivo anti-inflammatory activity, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[13]

Quantitative In Vivo Anti-inflammatory Activity

| Compound | Edema Inhibition (%) | Standard (Flurbiprofen) |

| 10 | 88.33 | 90.01 |

| 3 | 66.66 | 90.01 |

| 5 | 55.55 | 90.01 |

The percentage of edema inhibition in a carrageenan-induced paw edema assay in mice demonstrates the potent anti-inflammatory effects of these derivatives.[13]

Conclusion

Trifluoromethyl oxadiazole compounds represent a highly versatile and promising class of molecules for the development of new therapeutic agents. Their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, coupled with their potential for selective enzyme inhibition, positions them at the forefront of modern drug discovery. The data and protocols presented in this guide underscore the significant potential of this chemical scaffold and provide a solid foundation for future research and development in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigating the basis of histone deacetylase inhibition by 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs) - American Chemical Society [acs.digitellinc.com]

- 12. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid in HDAC Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues of histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity has been implicated in a variety of diseases, most notably cancer, making them a significant target for therapeutic intervention. Within the HDAC family, the class IIa isoforms (HDAC4, HDAC5, HDAC7, and HDAC9) have emerged as particularly interesting targets due to their distinct biological roles and catalytic mechanisms.

This technical guide focuses on a specific chemical scaffold, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, which serves as the core structure for a promising class of selective class IIa HDAC inhibitors. The incorporation of the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety as a zinc-binding group (ZBG) represents a departure from traditional hydroxamic acid-based inhibitors, offering potential advantages in terms of selectivity and pharmacokinetic properties. This document will provide an in-depth overview of the quantitative inhibitory data, detailed experimental protocols for assessing activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data on HDAC Inhibition

The inhibitory activity of compounds derived from the this compound scaffold has been evaluated against a panel of HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds, demonstrating their high potency and selectivity for class IIa HDACs.

| Compound ID | Target HDAC Isoform | IC50 (nM) | Selectivity Notes | Reference |

| Compound 1a | HDAC4 | 12 | Highly selective over non-class IIa HDACs (Selectivity Index >318 for HDAC4) | [1] |

| HDAC5 | Nanomolar inhibition | [1] | ||

| HDAC7 | Nanomolar inhibition | [1] | ||

| Compound 2 | Class IIa HDACs | 20 | 150-fold selective for class IIa over class I/IIb HDACs in cells | [2] |

| Class I/IIb HDACs | 3000 | [2] | ||

| Compound 12 | Class IIa HDACs (HEK293 cells) | 10 | 990-fold selective vs. Class I and >2900-fold vs. Class IIb | [2][3] |

| TFMO-based inhibitor | HDAC6 | 531 | Submicromolar inhibition | [4] |

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazole derivatives, which can be adapted for the core compound, is as follows:

-

Amidoxime Formation: A nitrile-containing starting material is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to yield the corresponding amidoxime.

-

Coupling and Cyclization: The amidoxime (1.1 equivalents) is then coupled with a carboxylic acid (in this case, a derivative of terephthalic acid) (1.0 equivalent) using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 1 hour, followed by heating to 140 °C overnight to facilitate the cyclization to the 1,2,4-oxadiazole ring.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of lithium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the desired this compound derivative.[5][6]

In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against purified HDAC enzymes.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a serial dilution of the test compound in HDAC assay buffer.

-

Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC for class I/IIb or Boc-Lys(TFAc)-AMC for class IIa) in the assay buffer.

-

Prepare a solution of the purified recombinant HDAC enzyme in the assay buffer.

-

Prepare a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations. Include wells with a known HDAC inhibitor as a positive control and DMSO as a vehicle control.

-

Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission at 460 nm.[7][8]

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Histone Acetylation Analysis by Western Blot

This protocol is used to assess the effect of the test compound on histone acetylation levels within cells.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Histone Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Perform acid extraction of histones using 0.2 N HCl overnight at 4°C.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the histones.

-

Determine the protein concentration of the histone extracts.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the histone proteins (15-20 µg) on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3).[9][10][11]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone band to the total histone band.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Visualizations

Signaling Pathway of Class IIa HDAC Inhibition

Caption: Inhibition of Class IIa HDACs by TFMO compounds prevents MEF2 repression, promoting gene expression.

Experimental Workflow for In Vitro HDAC Inhibition Assay

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Experimental Workflow for Cellular Histone Acetylation Analysis

Caption: Workflow for analyzing cellular histone acetylation by Western blot.

References

- 1. Association with class IIa histone deacetylases upregulates the sumoylation of MEF2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEF2 Is a Converging Hub for Histone Deacetylase 4 and Phosphatidylinositol 3-Kinase/Akt-Induced Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Core: An In-depth Technical Guide to its Discovery and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, this scaffold has transitioned from a chemical curiosity to a cornerstone in modern drug design.[1][2][3][4][5] Its unique physicochemical properties, particularly its role as a bioisosteric replacement for amide and ester groups, have propelled its integration into a wide array of biologically active molecules.[6][7][8] The inherent stability of the 1,2,4-oxadiazole ring to hydrolysis, coupled with its ability to participate in crucial hydrogen bonding interactions, makes it an attractive moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[9][10] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of 1,2,4-oxadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Historical Perspective: A Century of Chemical Evolution

The journey of the 1,2,4-oxadiazole ring began in 1884 with its inaugural synthesis by Tiemann and Krüger, who initially misidentified the structure.[1][2][3][4][5] For nearly eight decades, the heterocycle remained largely a subject of academic interest. It was not until the mid-20th century that its potential in medicinal chemistry began to be recognized, with early studies on the biological activities of its derivatives commencing in the 1940s. A significant milestone was the introduction of Oxolamine in the 1960s, the first commercially available drug containing a 1,2,4-oxadiazole ring, used as a cough suppressant.[1][3][4][5] The past four decades have witnessed an explosion of research into this versatile scaffold, leading to the development of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][2][3][4]

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is primarily achieved through two classical and highly versatile methods: the cyclization of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational strategies have been refined and expanded upon, leading to a variety of modern, efficient synthetic protocols.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

This widely employed method involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride, ester) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. One-pot procedures have been developed to streamline this process.

1,3-Dipolar Cycloaddition

This approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. The nitrile oxide is typically generated in situ from an oxime precursor. This method offers a complementary route to 1,2,4-oxadiazoles with different substitution patterns compared to the amidoxime-based methods.

Applications in Drug Discovery

The 1,2,4-oxadiazole moiety is a constituent of numerous compounds targeting a wide range of diseases. Its utility as a bioisostere for amides and esters has been instrumental in overcoming challenges such as poor metabolic stability and bioavailability.

Anticancer Activity

A significant area of application for 1,2,4-oxadiazole derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), activation of caspases, and modulation of key signaling pathways.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. soc.chim.it [soc.chim.it]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (NMR, mass spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing key analytical data and a reproducible experimental protocol.

Spectroscopic Data

The structural integrity of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the available proton (¹H) NMR data.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d6 |

| Temperature | 298 K |

| Chemical Shift (δ) in ppm | Description |

| 13.40 | broad single peak, 1H (Carboxylic Acid Proton) |

| 8.10-8.22 | multiple peaks, 4H (Aromatic Protons) |

Table 1: ¹H NMR Spectroscopic Data for this compound.[1]

As of the latest literature review, detailed ¹³C NMR and mass spectrometry data for this specific compound have not been publicly reported. Researchers are encouraged to perform these analyses to further characterize the molecule.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound involves the reaction of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid with trifluoroacetic anhydride.[1]

Materials:

-

4-[(Z)-N'-hydroxyformamidinyl]benzoic acid

-

Trifluoroacetic anhydride

-

Tetrahydrofuran (THF)

-

Methyl tert-butyl ether

-

Saturated aqueous sodium bicarbonate

-

Diisopropyl ether

Procedure:

-

A solution of 4-[(Z)-N'-hydroxyformamidinyl]benzoic acid (1.0 equivalent) in tetrahydrofuran (2.5 L for 200 g of starting material) is prepared.

-

Trifluoroacetic anhydride (1.5 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature overnight.

-

Upon completion of the reaction, the mixture is diluted with methyl tert-butyl ether.

-

The organic layer is washed with saturated aqueous sodium bicarbonate.

-

The organic layer is separated and concentrated under reduced pressure to remove the solvent, yielding the crude product.

-

The crude product is purified by recrystallization from diisopropyl ether to afford this compound as a light brown solid.[1]

This straightforward protocol provides a reliable method for obtaining the target compound in good yield (approximately 76%).[1]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process involving the formation of the oxadiazole ring followed by purification.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. The 1,2,4-oxadiazole core is a known pharmacophore present in various biologically active compounds, suggesting potential for this molecule in drug discovery. Further research is required to elucidate its pharmacological profile.

Future Directions

To provide a more comprehensive understanding of this compound, future work should focus on:

-

Complete Spectroscopic Characterization: Acquisition and reporting of ¹³C NMR and mass spectrometry data.

-

Biological Screening: Evaluation of the compound's activity in various biological assays to identify potential therapeutic targets.

-

Mechanism of Action Studies: Elucidation of the signaling pathways and molecular interactions through which the compound exerts any identified biological effects.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic and synthetic information will aid in the reliable preparation and identification of this compound, paving the way for further investigation into its potential applications.

References

An In-depth Technical Guide on the Solubility and Stability Profile of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data in the public domain, this document outlines the predicted physicochemical properties based on the structural characteristics of the compound, which features a benzoic acid moiety and a trifluoromethylated 1,2,4-oxadiazole ring. Furthermore, this guide presents detailed experimental protocols for determining aqueous and organic solubility, pH-dependent solubility, and stability under various stress conditions as mandated by international guidelines. These methodologies are intended to provide a robust framework for the empirical evaluation of this compound in a drug development setting.

Predicted Physicochemical Properties

The chemical structure of this compound suggests it is a weakly acidic compound with moderate lipophilicity. The presence of the carboxylic acid group is expected to confer pH-dependent aqueous solubility, with higher solubility anticipated at pH values above its predicted pKa. The trifluoromethyl group and the oxadiazole ring contribute to the molecule's overall lipophilicity, which may influence its solubility in organic solvents and its potential for membrane permeability.

Table 1: Predicted Physicochemical Data for this compound

| Parameter | Predicted Value | Method of Prediction |

| Molecular Weight | 258.15 g/mol | Calculation |

| pKa (acidic) | 3.5 - 4.5 | Based on benzoic acid and electronic effects of the heterocycle |

| LogP | 2.5 - 3.5 | Computational prediction (e.g., ALOGPS, ChemDraw) |

| Aqueous Solubility (pH 7.4) | Low to moderate | Qualitative prediction based on LogP and pKa |

Solubility Profile and Experimental Protocols

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the methodologies for a comprehensive assessment of the solubility of this compound.

Aqueous Solubility

The intrinsic solubility and the solubility at physiological pH are key parameters. The pH-dependent solubility is particularly important for acidic compounds like the one , as it will vary significantly throughout the gastrointestinal tract.

Table 2: Anticipated Aqueous Solubility Profile

| Medium | Expected Solubility |

| pH 1.2 (Simulated Gastric Fluid) | Low |

| pH 6.8 (Simulated Intestinal Fluid) | Moderate to High |

| Purified Water | Low to Moderate |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method, compliant with OECD Guideline 105, determines the equilibrium solubility of a compound.[1][2][3][4]

Objective: To determine the saturation concentration of the test compound in an aqueous medium at equilibrium.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the desired aqueous medium in a glass flask.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the flasks to stand to let undissolved solids settle.

-

Withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Equilibrium is confirmed when the concentration values from two consecutive time points are within an acceptable variance.

Organic Solvent Solubility

Solubility in organic solvents is important for developing formulations and for various in vitro assays.

Table 3: Anticipated Organic Solvent Solubility

| Solvent | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | High |

| Ethanol | Moderate |

| Methanol | Moderate |

| Acetonitrile | Low to Moderate |

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[5][6][7][8]

Objective: To determine the concentration at which the compound precipitates from a solution when added from a DMSO stock.

Materials:

-

10 mM DMSO stock solution of the test compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration.

-

Perform serial dilutions across the plate.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity (nephelometry) or the UV absorbance of the supernatant after filtration or centrifugation.

-

The kinetic solubility is the concentration at which precipitation is first observed.

Stability Profile and Experimental Protocols

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10][11]

Forced Degradation Studies

Forced degradation studies, as outlined in ICH guideline Q1A(R2), are essential to understand the intrinsic stability of the molecule.[12][13][14][15][16] The 1,2,4-oxadiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

Table 4: Forced Degradation Conditions and Expected Stability

| Condition | Description | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl, reflux for 4h | Potential degradation (ring opening) |

| Base Hydrolysis | 0.1 M NaOH, reflux for 4h | Potential degradation (ring opening) |

| Oxidation | 3% H₂O₂, room temp, 24h | Likely stable |

| Thermal | 60°C, solid state, 7 days | Likely stable |

| Photostability | ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m² UVA) | To be determined |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of the drug substance under various stress conditions.

Materials:

-

Test compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Hydrolytic Degradation:

-

Dissolve the compound in 0.1 M HCl and 0.1 M NaOH separately.

-

Reflux the solutions for a specified time (e.g., 4 hours).

-

Neutralize the samples and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Store at room temperature for 24 hours.

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at 60°C for 7 days.

-

Dissolve the stressed solid in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18][19][20][21]

-

Analyze the samples by HPLC.

-

Analysis:

-

A stability-indicating HPLC method should be used to separate the parent compound from any degradation products.

-

A PDA detector can be used to assess peak purity.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.

Conclusion

This technical guide provides a predictive assessment and a detailed framework for the experimental determination of the solubility and stability of this compound. The outlined protocols are based on established international guidelines and are designed to generate the robust data required for the progression of this compound through the drug development pipeline. The successful execution of these studies will be critical in formulating a drug product with optimal biopharmaceutical properties and ensuring its quality and stability.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. filab.fr [filab.fr]

- 4. oecd.org [oecd.org]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpp.com [ijrpp.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianjpr.com [asianjpr.com]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. youtube.com [youtube.com]

- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 21. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data has been published for the specific compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This document infers potential therapeutic targets based on the well-documented activities of structurally related compounds containing the 1,2,4-oxadiazole benzoic acid scaffold.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[1] Its metabolic stability and its capacity to act as a bioisostere for ester and amide groups have led to its integration into a multitude of therapeutic agents.[1] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2]

The subject of this guide, this compound, combines this versatile heterocycle with a benzoic acid group, a common feature in many biologically active molecules that can participate in key binding interactions with protein targets. The trifluoromethyl group can enhance metabolic stability and binding affinity. While direct studies on this specific molecule are not publicly available, a comprehensive analysis of related compounds allows for the elucidation of its most probable therapeutic targets and mechanisms of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound is likely to exhibit activity in the following therapeutic areas:

Oncology

The 1,2,4-oxadiazole scaffold is a common feature in many potent anticancer agents.[3]

-

Histone Deacetylase (HDAC) Inhibition: Certain 1,2,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[2][4] For instance, one such derivative demonstrated significant inhibitory activity against HDAC-1, -2, and -3 with IC50 values in the low nanomolar range.[4] HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Some compounds with a 1,2,4-oxadiazole core act as tubulin-binding agents, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[2]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of this class have shown inhibitory activity against RTKs like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers and drive tumor proliferation and survival.[2]

-

Hedgehog Signaling Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[5] 1,2,4-oxadiazole substituted piperidine and piperazine derivatives have been developed as Smoothened (Smo) antagonists, effectively inhibiting the Hh pathway.[5]

-

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism: Some 1,2,4-oxadiazole compounds have been identified as PPAR-α agonists, a nuclear receptor that can have anti-tumor effects in certain contexts.[6]

Neurodegenerative Diseases

The structural features of 1,2,4-oxadiazole derivatives make them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.

-

Cholinesterase Inhibition: Derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease.

-

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can have neuroprotective effects.[1] Certain 1,2,4-oxadiazole compounds have demonstrated inhibitory activity against MAO-B.[1]

Inflammation and Autoimmune Diseases

The immunomodulatory properties of this class of compounds suggest their potential use in treating inflammatory and autoimmune conditions.

-

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism: S1P1 receptor agonists are effective in treating autoimmune diseases by sequestering lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation.[7] Potent 1,2,4-oxadiazole derivatives acting as S1P1 agonists have been developed.[7]

-

Immunomodulation via PD-1 Pathway: The programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor, and its inhibition can enhance anti-tumor immunity. 1,2,4-oxadiazole compounds have been investigated as inhibitors of the PD-1 signaling pathway.[8]

Quantitative Data on 1,2,4-Oxadiazole Derivatives

The following table summarizes the reported biological activities of various 1,2,4-oxadiazole derivatives from the literature.

| Target/Cell Line | Compound Type | Activity (IC50/EC50/GI50) | Therapeutic Area |

| HDAC-1 | 1,2,4-Oxadiazole derivative | 1.8 nM | Cancer |

| HDAC-2 | 1,2,4-Oxadiazole derivative | 3.6 nM | Cancer |

| HDAC-3 | 1,2,4-Oxadiazole derivative | 3.0 nM | Cancer |

| MCF-7 (Breast Cancer) | 1,2,4-Oxadiazole-benzimidazole | 0.12 - 2.78 µM | Cancer |

| A549 (Lung Cancer) | 1,2,4-Oxadiazole-benzimidazole | 0.12 - 2.78 µM | Cancer |

| A375 (Melanoma) | 1,2,4-Oxadiazole-benzimidazole | 0.12 - 2.78 µM | Cancer |

| WiDr (Colon Cancer) | Ribose-1,2,4-oxadiazole | 4.5 µM | Cancer |

| Acetylcholinesterase (AChE) | 1,2,4-Oxadiazole derivatives | 0.0158 - 0.121 µM | Alzheimer's Disease |

| Butyrylcholinesterase (BuChE) | 1,2,4-Oxadiazole derivatives | 11.50 - 15 µM | Alzheimer's Disease |

| Monoamine Oxidase-B (MAO-B) | 1,2,4-Oxadiazole derivatives | 74.68 - 225.48 µM | Alzheimer's Disease |

| PPAR-α | 3-(pyridin-3-yl)-5-substituted-1,2,4-oxadiazole | EC50 = 0.23 - 0.83 µM | Cancer |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a test compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like doxorubicin) in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against HDAC enzymes.

-

Reagents: Prepare an assay buffer, a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a solution of the test compound at various concentrations, a solution of the HDAC enzyme, and a developer solution containing a protease (e.g., trypsin) and a stop solution.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the HDAC enzyme solution. Incubate for a short period to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of a 1,2,4-oxadiazole antagonist on Smoothened.

Experimental Workflow Diagram

Caption: A typical drug discovery workflow for identifying bioactive 1,2,4-oxadiazole derivatives.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong foundation for predicting its potential therapeutic applications. The structural motifs present in this molecule suggest a high likelihood of activity in oncology, neurodegenerative diseases, and inflammatory conditions. Key potential targets include HDACs, cholinesterases, and S1P1 receptors. Further research, beginning with the chemical synthesis and in vitro screening of this specific compound, is warranted to validate these hypotheses and explore its full therapeutic potential. The data and protocols presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in advancing the study of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]

- 6. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. PH12016500406B1 - 1,2,4-oxadiazole derivatives as immunomodulators - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This molecule incorporates a trifluoromethyl group, a 1,2,4-oxadiazole ring, and a benzoic acid moiety, structural features often associated with desirable pharmacokinetic and pharmacodynamic properties in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of new chemical entities.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 340736-76-7[1] |

| Molecular Formula | C₁₀H₅F₃N₂O₃ |

| SMILES | O=C(O)c1ccc(cc1)c2noc(n2)C(F)(F)F |

| InChIKey | WJQLFPSEXHEXRM-UHFFFAOYSA-N |

Physicochemical Properties

Calculated Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values are estimations and should be confirmed by experimental determination.

| Property | Predicted Value | Method |

| Molecular Weight | 274.16 g/mol | --- |

| LogP | 3.1 | ALOGPS |

| Aqueous Solubility | -3.5 (log(mol/L)) | ALOGPS |

| pKa (acidic) | 3.8 | ChemAxon |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

Experimental Protocols for Property Determination

A standard shake-flask method can be employed to experimentally determine the aqueous solubility of the compound.

-

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

-

Detailed Protocol:

-

Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][3][4][5]

-

The acidity of the carboxylic acid group can be determined by potentiometric titration.[6][7][8]

-

Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

-

Detailed Protocol:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Record the pH values after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[6][7][8]

-

The lipophilicity of the compound can be determined using the shake-flask method or estimated by HPLC.[9][10][11][12]

-

Workflow for LogP Determination (Shake-Flask Method)

Caption: Workflow for experimental LogP determination.

-

Detailed Protocol:

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously for a set period to facilitate the partitioning of the compound between the two phases.

-

Allow the mixture to stand until the two phases have completely separated.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10][11][12]

-

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 1,2,4-oxadiazoles.[13] A common approach involves the reaction of an amidoxime with an acylating agent, followed by cyclization.

-

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[14][15][16][17][18][19] The presence of the trifluoromethyl group can enhance metabolic stability and receptor binding affinity.

Notably, some 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs).[20] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

-

Hypothesized Signaling Pathway: HDAC Inhibition

References

- 1. 340736-76-7|this compound|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. web.mit.edu [web.mit.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. longdom.org [longdom.org]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound featuring a trifluoromethyl-substituted 1,2,4-oxadiazole ring linked to a benzoic acid moiety. While this specific molecule is available commercially as a chemical building block, detailed studies elucidating its biochemical properties and mechanism of action are not extensively available in the public domain. However, the structural motifs present in this compound, namely the 1,2,4-oxadiazole core and the trifluoromethyl group, are of significant interest in medicinal chemistry and drug discovery. This guide synthesizes available information on related compounds to provide a technical overview of the potential applications, synthesis, and theoretical biochemical context of this compound.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,2,4-oxadiazole have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The trifluoromethyl group is a common substituent in pharmacologically active molecules, known to enhance metabolic stability, lipophilicity, and binding affinity. The combination of these structural features in this compound suggests its potential as a valuable tool in biochemical research and as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for the target molecule is limited, its general properties can be inferred from its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 340736-76-7 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₅F₃N₂O₃ | Calculated |

| Molecular Weight | 274.16 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred |

Synthesis

A general and efficient method for the synthesis of 3- and 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids has been reported, which can be adapted for the synthesis of the title compound.[1] The key step involves the selective oxidation of a tolyl precursor.

General Synthetic Scheme

The synthesis would likely proceed through the following conceptual steps:

References

Methodological & Application

Synthesis Protocol for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid